1-(2,4-dimethylphenyl)-N-(3-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-(3-FLUOROPHENYL)AMINE is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of N-[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-(3-FLUOROPHENYL)AMINE involves several steps. One common method includes the cyclization of ethyl 5-amino-1H-pyrazole-4-carboxylates to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, followed by treatment with substituted anilines . Another approach involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields and is efficient for industrial production .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-(3-FLUOROPHENYL)AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-(3-FLUOROPHENYL)AMINE involves the inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation. By inhibiting this enzyme, the compound induces cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for targeted cancer therapy.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer and antiviral activities.
Thioglycoside derivatives: These compounds also exhibit significant cytotoxic activities against various cancer cell lines.
N-[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-(3-FLUOROPHENYL)AMINE stands out due to its specific inhibition of CDK2, making it a unique and valuable compound for further research and development.
Properties
Molecular Formula |
C19H16FN5 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-N-(3-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H16FN5/c1-12-6-7-17(13(2)8-12)25-19-16(10-23-25)18(21-11-22-19)24-15-5-3-4-14(20)9-15/h3-11H,1-2H3,(H,21,22,24) |
InChI Key |
IMSFDTNUZUEEJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC=C4)F)C |
Origin of Product |
United States |
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